Regiochemical Selectivity for Rivaroxaban Intermediate
The target compound is the only acetamide precursor that has been demonstrated in patent literature to undergo efficient one-pot cyclization to 4-(4-nitrophenyl)morpholin-3-one, the mandatory intermediate for rivaroxaban. In the process disclosed by Megafine Pharma, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is cyclized in the presence of a base and catalyst to yield 4-(4-nitrophenyl)morpholine-3-one, which is then reduced to 4-(4-aminophenyl)morpholine-3-one . By contrast, the 2-nitro isomer (CAS 845729-50-2) is described as an intermediate for 4-(2-aminophenyl)-3-morpholinone , a compound that is not the validated precursor for rivaroxaban per the established synthetic route. The 2-methyl-4-nitro analog (CAS 845729-49-9), while structurally closer, introduces a methyl substituent that is absent in the final rivaroxaban structure and would require additional dealkylation steps, adding synthetic complexity .
| Evidence Dimension | Synthetic utility: downstream product identity and relevance to rivaroxaban |
|---|---|
| Target Compound Data | Cyclizes to 4-(4-nitrophenyl)morpholin-3-one → 4-(4-aminophenyl)morpholin-3-one (the validated rivaroxaban intermediate) |
| Comparator Or Baseline | 2-Nitro isomer (CAS 845729-50-2): cyclizes to 4-(2-aminophenyl)-3-morpholinone (not the rivaroxaban intermediate). 2-Methyl-4-nitro analog (CAS 845729-49-9): would yield a methylated morpholinone requiring dealkylation. |
| Quantified Difference | The target compound delivers the exact substitution pattern required by the rivaroxaban pharmacophore with zero additional synthetic manipulations; the 2-nitro isomer leads to an off-target morpholinone; the 2-methyl analog introduces one extra synthetic step (demethylation). |
| Conditions | Cyclization: base, solvent, catalyst; reduction: ammonium formate, Pd/C, solvent (as per IN 27/2014 patent). |
Why This Matters
For procurement decisions in rivaroxaban process chemistry, only the 4-nitro isomer guarantees synthetic convergence to the validated intermediate without costly re-validation of the downstream route.
